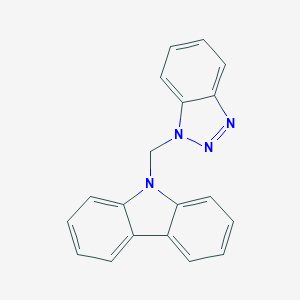

9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

Vue d'ensemble

Description

R-96544 est un composé connu pour son rôle d'antagoniste sélectif du récepteur 5-hydroxytryptamine 2A. Ce composé a démontré la capacité d'inhiber l'agrégation plaquettaire in vitro, ce qui en fait un sujet d'étude important en pharmacologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de R-96544 implique la condensation de l'alcool salicylique avec le bromure de benzyle en présence de tert-butoxyde de potassium dans le diméthylformamide, ce qui conduit à l'alcool 2-benzyloxybenzyle. Cet intermédiaire est ensuite converti en chlorure par réaction avec le chlorure de thionyle dans le tétrahydrofurane .

Méthodes de production industrielle

Les méthodes de production industrielle de R-96544 ne sont pas largement documentées dans le domaine public. La synthèse suit généralement les procédures à l'échelle du laboratoire avec des optimisations pour la production à plus grande échelle, assurant des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

R-96544 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les halogénures d'alkyle et les bases telles que le tert-butoxyde de potassium.

Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment employés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution conduisent généralement à divers dérivés substitués de R-96544.

Applications de la recherche scientifique

R-96544 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur 5-hydroxytryptamine 2A.

Biologie : Étudié pour ses effets sur l'agrégation plaquettaire et ses applications thérapeutiques potentielles.

Médecine : Exploré pour son potentiel dans le traitement des affections liées à l'agrégation plaquettaire et à l'activité du récepteur de la sérotonine.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant le récepteur 5-hydroxytryptamine 2A .

Mécanisme d'action

R-96544 exerce ses effets en se liant sélectivement au récepteur 5-hydroxytryptamine 2A et en l'antagonisant. Cette interaction inhibe l'activité du récepteur, ce qui entraîne une diminution de l'agrégation plaquettaire et une modulation des voies liées à la sérotonine .

Applications De Recherche Scientifique

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

BTz-Cz serves primarily as a hole transport material (HTM) in OLEDs. Its excellent hole mobility, thermal stability, and film-forming properties make it a promising candidate for enhancing the efficiency of OLED devices. Research indicates that BTz-Cz effectively facilitates the movement of positively charged holes from the anode to the emissive layer, where they recombine with electrons to produce light .

Organic Solar Cells

In addition to OLEDs, BTz-Cz is also being explored for its role in organic solar cells . Similar to its function in OLEDs, it aids in the transport of holes generated upon light absorption, thus improving the overall efficiency of these energy conversion devices.

Medicinal Chemistry

Anticancer Activity

BTz-Cz has shown significant potential as an anticancer agent , demonstrating efficacy against various cancer cell lines. Studies suggest that its mechanism of action may involve interference with cellular signaling pathways or induction of apoptosis in malignant cells. This positions BTz-Cz as a candidate for further investigation in drug development aimed at cancer treatment.

Biological Interactions

The compound interacts with biological macromolecules, suggesting potential applications in drug design and therapeutics . Its ability to modulate specific biochemical pathways enhances its therapeutic potential.

Materials Science

The unique structure of BTz-Cz allows for significant electronic interactions, which can influence its photophysical properties such as light absorption and emission characteristics. This bichromophoric system enhances its applicability in various materials science domains, including:

- UV Stabilizers : The benzotriazole component contributes to UV stabilization properties.

- Luminescent Materials : The carbazole moiety is known for its luminescence, making BTz-Cz suitable for applications requiring light emission.

Case Studies

Several studies have documented the applications and effectiveness of BTz-Cz:

- OLED Efficiency Improvement : A study demonstrated that incorporating BTz-Cz into OLED structures significantly improved device efficiency by enhancing hole mobility and reducing recombination losses.

- Anticancer Mechanism Exploration : Research involving BTz-Cz revealed its ability to induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways.

- Solar Cell Performance : Experimental results indicated that devices utilizing BTz-Cz as an HTM exhibited higher power conversion efficiencies compared to those using traditional HTMs.

Mécanisme D'action

R-96544 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 2A receptor. This interaction inhibits the receptor’s activity, leading to a decrease in platelet aggregation and modulation of serotonin-related pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Ketansérine : Un autre antagoniste du récepteur 5-hydroxytryptamine 2A avec des propriétés pharmacologiques similaires.

Ritansérine : Connu pour son antagonisme sélectif du récepteur 5-hydroxytryptamine 2A.

Miansérine : Un antagoniste du récepteur 5-hydroxytryptamine 2A avec des effets supplémentaires sur d'autres récepteurs de la sérotonine.

Unicité

R-96544 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'antagoniste du récepteur 5-hydroxytryptamine 2A. Sa capacité à inhiber l'agrégation plaquettaire in vitro le distingue des autres composés similaires .

Activité Biologique

9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole (BHC) is a hybrid compound that combines the structural features of benzotriazoles and carbazoles, both of which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of BHC, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

BHC is characterized by the formula and has a molecular weight of 298.34 g/mol. The compound features a benzotriazole moiety linked to a carbazole structure via a methylene bridge, contributing to its unique photophysical properties and biological activities.

The biological activity of BHC is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound's structure allows it to fit into active sites of target proteins, potentially inhibiting their activity or modulating their function.

Key Mechanisms:

- Enzyme Inhibition : BHC has been shown to inhibit specific enzymes that play roles in cancer progression and microbial resistance.

- Antioxidant Activity : The presence of the carbazole unit contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Effects : BHC exhibits significant antimicrobial properties against various bacterial strains and fungi.

Anticancer Activity

Research indicates that BHC has promising anticancer properties. For instance, studies have demonstrated that related carbazole derivatives can induce apoptosis in cancer cells by activating pathways involving caspases, which are crucial for programmed cell death. Specifically, compounds similar to BHC have shown selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Antimicrobial Activity

BHC has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for BHC derivatives indicate strong antibacterial activity comparable to established antibiotics .

Antimalarial and Anti-Alzheimer Properties

In addition to its anticancer and antimicrobial activities, BHC has been investigated for antimalarial effects. Preliminary studies suggest that it may inhibit the growth of Plasmodium species. Furthermore, its potential as an anti-Alzheimer agent is being explored due to its ability to modulate pathways involved in neurodegenerative diseases .

Case Studies

- Anticancer Efficacy : A study on a related compound demonstrated that it effectively reduced tumor growth in melanoma models by promoting apoptosis through caspase activation .

- Antimicrobial Testing : In a comparative analysis, BHC was found to exhibit superior antibacterial activity against S. aureus compared to other tested derivatives, with an IC50 value indicating effective inhibition at low concentrations .

- Mechanistic Insights : Research indicates that BHC's mechanism involves photophysical processes where energy transfer occurs between the benzotriazole and carbazole units upon photoexcitation, enhancing its biological effectiveness .

Data Tables

Propriétés

IUPAC Name |

9-(benzotriazol-1-ylmethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)22(17)13-23-19-12-6-3-9-16(19)20-21-23/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLQIMHJRKCIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403886 | |

| Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124337-34-4 | |

| Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.